molecular formula C14H21NO3 B2990892 (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate CAS No. 304871-62-3

(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B2990892
CAS No.: 304871-62-3
M. Wt: 251.326
InChI Key: WHTREOJLLJWTIG-XYOKQWHBSA-N
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Description

(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate is an organic compound characterized by its unique structure, which includes a cyano group, an acrylate moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate and 2-ethyl-2-methyltetrahydro-2H-pyran-4-carbaldehyde.

    Condensation Reaction: The key step involves a Knoevenagel condensation reaction between ethyl cyanoacetate and the aldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Amines or other reduced forms of the original compound.

    Substitution Products: Compounds with new substituents replacing the acrylate moiety.

Scientific Research Applications

(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

    (E)-Ethyl 2-cyano-3-(2-methyltetrahydro-2H-pyran-4-yl)acrylate: Lacks the ethyl group at the 2-position of the tetrahydropyran ring.

    (E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)butyrate: Contains a butyrate moiety instead of an acrylate moiety.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTREOJLLJWTIG-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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